4-Tert-butylpyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-tert-butylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-5-11-6-7(8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWVLZIDGWAUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 4-tert-butylpyridine.
Carboxylation: The tert-butylpyridine undergoes carboxylation to introduce the carboxylic acid group at the 3-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
4-Tert-butylpyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a derivative of 4-tert-butylpyridine, a compound recognized for its utility in various scientific applications. This article explores its applications, particularly in the fields of photovoltaics, pharmaceuticals, and materials science.
Photovoltaic Applications
Dye-Sensitized Solar Cells (DSSCs)
4-Tert-butylpyridine is extensively used as an additive in the electrolytes of dye-sensitized solar cells. It enhances the performance of these cells by improving charge transport and reducing charge recombination. The inclusion of 4-tert-butylpyridine has been shown to increase the power conversion efficiency (PCE) significantly. For example, in studies where it was combined with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), efficiencies improved from 5.7% to 13.7% in perovskite solar cells, demonstrating a remarkable enhancement of over 58% .
Hole Transport Layer Materials
In perovskite solar cells, 4-tert-butylpyridine serves as a hole transport layer (HTL) additive. Its role is crucial in optimizing the morphology of the HTL, which directly impacts the efficiency and stability of the solar cell. Research indicates that it aids in achieving better crystallinity and uniformity within the HTL, thus preventing the accumulation of lithium salts that can degrade performance .
Pharmaceutical Applications
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of compounds related to 4-tert-butylpyridine derivatives against neurodegenerative diseases like Alzheimer's disease. One study demonstrated that a related compound exhibited a moderate protective effect on astrocytes against amyloid-beta toxicity by reducing inflammatory markers and oxidative stress levels . This suggests that derivatives of 4-tert-butylpyridine may have therapeutic potential in treating or managing neurodegenerative conditions.
Material Science Applications
Electrolyte Composition
In material science, particularly in the development of advanced batteries and supercapacitors, 4-tert-butylpyridine is utilized as an additive to improve electrolyte properties. Its presence enhances ionic conductivity and stability under various conditions, making it an essential component in high-performance energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
4-Tert-butylpyridine-3-carboxylic acid hydrochloride can be compared with other pyridine derivatives, such as:
4-Methylpyridine-3-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.
4-Ethylpyridine-3-carboxylic acid hydrochloride: Contains an ethyl group at the 4-position.
4-Phenylpyridine-3-carboxylic acid hydrochloride: Features a phenyl group at the 4-position.
The uniqueness of this compound lies in the steric and electronic effects of the tert-butyl group, which can influence its reactivity and interactions with other molecules .
Biological Activity
4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₄ClN₃O₂ and a molecular weight of approximately 171.67 g/mol. The structure features a pyridine ring substituted at the 3-position with a carboxylic acid group and a tert-butyl group at the 4-position, enhancing its solubility and reactivity in biological systems .
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Interactions : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activities and influence biochemical pathways .
- Receptor Binding : The compound may exhibit binding affinity to specific receptors, potentially leading to therapeutic applications in diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against multiple bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cells, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HCT116 (Colon Cancer) | 12.5 |
The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of pyridine carboxylic acids, including this compound, exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Activity Assessment : In vitro studies conducted on breast and colon cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic markers .
Q & A
Q. What are the recommended synthetic routes for 4-Tert-butylpyridine-3-carboxylic acid hydrochloride, and how can reaction parameters be optimized?
The synthesis typically involves introducing the tert-butyl group to pyridine derivatives via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is a common strategy to stabilize intermediates, as seen in analogous pyridine-carboxylic acid syntheses . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Palladium catalysts or Lewis acids (e.g., ZnCl₂) may accelerate tert-butyl group incorporation.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times accordingly.
Q. Which analytical techniques are most reliable for characterizing this compound?
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for CH₃) and pyridine ring protons .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar tert-butyl-protected pyridine derivatives .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H⁺] for C₁₀H₁₆ClNO₂).
- HPLC purity analysis : Ensures >95% purity by reverse-phase chromatography.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release irritants under heating .
- Waste disposal : Segregate waste and consult licensed disposal services for halogenated organic compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Contradictions in NMR or MS data often arise from:
- Solvent impurities : Ensure deuterated solvents are free from moisture or residual protons.
- Tautomerism : Pyridine derivatives may exhibit pH-dependent tautomeric shifts; analyze spectra under standardized conditions (e.g., DMSO-d₆ at 25°C).
- By-product identification : Use LC-MS to detect trace intermediates (e.g., de-Boc products) and adjust purification steps (e.g., gradient column chromatography) .
Q. What strategies enable the integration of this compound into multi-step syntheses, such as peptide coupling or metal-catalyzed reactions?
- Boc-group stability : The tert-butyl group is stable under basic conditions but cleaved with TFA. Plan reaction sequences to avoid premature deprotection .
- Coupling agents : Use EDC/HOBt for amide bond formation with carboxylic acid moieties, ensuring compatibility with pyridine’s electron-withdrawing effects.
- Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki) require inert atmospheres and anhydrous solvents to prevent tert-butyl group degradation .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 1–4 weeks and monitor degradation via HPLC.
- pH profiling : Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions (e.g., refrigerated, anhydrous) .
- Spectroscopic tracking : UV-Vis or FTIR can detect hydrolysis products (e.g., free carboxylic acid formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
